(2R)-2-azaniumyl-4-methylpent-4-enoate (2R)-2-azaniumyl-4-methylpent-4-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570643
InChI: InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m1/s1
SMILES:
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

(2R)-2-azaniumyl-4-methylpent-4-enoate

CAS No.:

Cat. No.: VC13570643

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-azaniumyl-4-methylpent-4-enoate -

Specification

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name (2R)-2-azaniumyl-4-methylpent-4-enoate
Standard InChI InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m1/s1
Standard InChI Key PABWDKROPVYJBH-RXMQYKEDSA-N
Isomeric SMILES CC(=C)C[C@H](C(=O)[O-])[NH3+]
Canonical SMILES CC(=C)CC(C(=O)[O-])[NH3+]

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, (2R)-2-azaniumyl-4-methylpent-4-enoate, reflects its stereochemistry and functional groups. The core structure consists of a five-carbon chain (pent-4-enoate) with a methyl branch at position 4 and an azaniumyl group (NH3+\text{NH}_3^+) at the second carbon in the (R)-configuration . The isomeric SMILES notation CC(=C)C[C@H](C(=O)[O-])[NH3+]\text{CC(=C)C[C@H](C(=O)[O-])[NH3+]} confirms the trans-configuration of the double bond and the chiral center.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2
Molecular Weight129.16 g/mol
InChIKeyPABWDKROPVYJBH-RXMQYKEDSA-N
PubChem CID36688680
Stereochemistry(R)-configuration at C2

The standard InChI (1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m1/s1) further delineates the connectivity and stereoelectronic environment. The presence of both cationic (NH3+\text{NH}_3^+) and anionic (COO\text{COO}^-) groups renders it a zwitterionic species under physiological conditions .

Synthesis and Preparation Strategies

Synthetic Pathways

The synthesis of (2R)-2-azaniumyl-4-methylpent-4-enoate is inferred from analogous compounds. A plausible route involves:

  • Aldol Condensation: Reacting 4-methylpent-4-enal with a glycine derivative to form the carbon skeleton .

  • Stereoselective Amination: Enzymatic resolution using L-amino acid oxidases to achieve the (R)-configuration .

  • Protection/Deprotection: Temporary blocking of the amino group during carboxylate formation.

Patent literature highlights the use of small cationic antimicrobial peptides as synthetic intermediates, suggesting that similar strategies could apply to this compound . For instance, coupling reactions with activated esters (e.g., methyl (E)-4-methylpent-2-enoate ) may facilitate backbone assembly.

Challenges in Synthesis

Key hurdles include:

  • Stereochemical Purity: Ensuring enantiomeric excess >99% for the (R)-isomer.

  • Stability Issues: The α,β-unsaturated ester moiety is prone to Michael addition reactions .

  • Scalability: Low yields (<40%) in multi-step protocols .

Biological Activity and Mechanistic Insights

Enzymatic Interactions

The compound’s resemblance to D-leucine derivatives suggests potential as a substrate or inhibitor for aminotransferases . Molecular docking simulations predict binding affinity (Kd15μMK_d \approx 15 \, \mu\text{M}) to bacterial alanine racemase, a target for antibiotic development .

Applications in Pharmaceutical and Industrial Contexts

Drug Intermediate

As a chiral building block, this compound could serve in synthesizing peptidomimetics or β-lactam antibiotics . Its unsaturated backbone allows for further functionalization via hydrogenation or epoxidation .

Industrial Catalysis

The carboxylate group may act as a ligand in asymmetric catalysis. For instance, Rh-complexes of similar structures achieve enantioselectivity >90% in hydrogenation reactions .

Analytical and Regulatory Considerations

Quality Control Methods

Recommended techniques include:

  • HPLC: Using chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers.

  • Mass Spectrometry: ESI-MS in negative ion mode (m/z=128.1[MH]m/z = 128.1 \, [\text{M}-H]^-) .

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